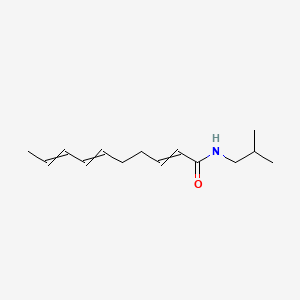

N-(2-methylpropyl)deca-2,6,8-trienamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-(2-methylpropyl)deca-2,6,8-trienamide |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16) |

InChI Key |

BXOCHUWSGYYSFW-UHFFFAOYSA-N |

SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C |

density |

0.945-0.947 |

physical_description |

Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |

solubility |

Insoluble in water Soluble (in ethanol) |

Synonyms |

(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-methylpropyl)deca-2,6,8-trienamide, more commonly known as spilanthol or affinin, is the principal N-alkylamide isolated from plants of the Acmella oleracea species, among others.[1][2][3] Renowned for its diverse pharmacological activities, spilanthol has garnered significant interest for its analgesic, anti-inflammatory, local anesthetic, and diuretic properties.[3][4][5][] This technical guide provides an in-depth examination of the multifaceted mechanism of action of spilanthol, detailing its molecular targets and the signaling pathways it modulates. The information is compiled from a comprehensive review of preclinical studies, with a focus on providing structured data, detailed experimental protocols, and visual representations of its core biological activities to support further research and development.

Introduction to Spilanthol

Spilanthol is an unsaturated fatty acid amide with the chemical formula C₁₄H₂₃NO.[1] It is the primary bioactive compound responsible for the characteristic tingling and numbing sensation produced by the "toothache plant" (Acmella oleracea), which has a long history of use in traditional medicine for relieving pain.[3][4][7] Spilanthol is capable of permeating human skin and buccal mucosa, leading to both local and systemic pharmacological effects.[1][] Its broad spectrum of activity is attributed to its ability to interact with a variety of molecular targets, positioning it as a compound of interest for pharmaceutical and cosmetic applications.[2][]

Core Mechanisms of Action

Spilanthol exhibits a polypharmacological profile, engaging multiple targets to exert its effects. The primary mechanisms can be categorized into anti-inflammatory, analgesic/anesthetic, and neuromodulatory activities.

Anti-inflammatory Mechanism

The anti-inflammatory properties of spilanthol are well-documented and primarily stem from its ability to suppress key inflammatory mediators and signaling pathways.[9]

-

Inhibition of Nitric Oxide (NO) and iNOS Expression: Spilanthol significantly inhibits the production of nitric oxide in macrophages.[1][9] This effect is achieved by reducing the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels, suggesting a transcriptional regulatory mechanism.[1][9]

-

Suppression of Inflammatory Transcription Factors: A critical aspect of spilanthol's anti-inflammatory action is its ability to inhibit the activation of a suite of pro-inflammatory transcription factors.[1][][9] This broad suppression prevents the transcription of numerous genes involved in the inflammatory cascade.

-

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Spilanthol has been shown to reduce the expression of COX-2, a key enzyme in the synthesis of prostaglandins involved in pain and inflammation.[5] Due to its structural similarity to arachidonic acid, a dual inhibitory effect on both COX and LOX pathways has been proposed, which would further contribute to its anti-inflammatory profile.[5]

Caption: Spilanthol's anti-inflammatory signaling pathway.

Analgesic and Local Anesthetic Mechanism

The local anesthetic and analgesic effects of spilanthol, particularly relevant to its traditional use for toothaches, are mediated through the modulation of ion channels and interaction with multiple neurotransmitter systems.

-

Ion Channel Modulation: Spilanthol is a known blocker of voltage-gated sodium (Na+) channels, a mechanism shared with conventional local anesthetics.[4] This action inhibits nerve impulse transmission and is central to its numbing effect. Additionally, spilanthol interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are key receptors in pain and sensation pathways.[2][4]

-

Interaction with Cannabinoid Receptors: In silico and in vivo studies suggest that spilanthol interacts with cannabinoid receptors CB1 and CB2.[4] The antihypertensive effects of spilanthol, which may be linked to its analgesic properties, are blocked by the CB1 antagonist rimonabant, supporting a functional interaction with the endocannabinoid system.[1]

-

Modulation of Neurotransmitter Systems: Spilanthol's analgesic activity involves the activation of several central and peripheral neurotransmitter systems. It has been shown to increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Furthermore, its effects are linked to the activation of opioidergic and serotoninergic systems.[2][4]

References

- 1. Spilanthol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characteristics of the Hydroethanolic Extract of Acmella oleracea (L) R. K. Jansen Flowers: ADME/Tox In Silico and In Vivo Antihypertensive and Chronic Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Spilanthol: A Technical Guide on Biological Activities and Pharmacological Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol is a bioactive N-isobutylamide, primarily isolated from the plant Acmella oleracea (also known as Spilanthes acmella), a member of the Asteraceae family.[1][2] Traditionally referred to as the "toothache plant," its extracts have been used in folk medicine to treat ailments like toothaches, stomatitis, and skin disorders.[][4] Spilanthol is the principal compound responsible for the plant's characteristic pungent, tingling, and numbing sensation.[5][6] Modern pharmacological studies have revealed that spilanthol possesses a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, diuretic, and anti-obesity effects, making it a compound of significant interest for therapeutic development.[2][5] This document provides a comprehensive technical overview of the pharmacological properties of spilanthol, its mechanisms of action, quantitative data from key studies, and the experimental protocols used for its evaluation.

Pharmacological Activities and Mechanisms of Action

Spilanthol exerts its effects through multiple molecular pathways, positioning it as a multifaceted therapeutic agent. Its diverse activities are attributed to its ability to modulate key signaling cascades involved in inflammation, pain perception, and metabolic regulation.

Anti-inflammatory and Immunomodulatory Activity

Spilanthol has demonstrated potent anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of pro-inflammatory mediators by targeting critical signaling pathways.

Mechanism of Action: Spilanthol significantly inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[4][7] This effect is largely mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In lipopolysaccharide (LPS)-stimulated macrophages, spilanthol prevents the phosphorylation of the cytoplasmic inhibitor-κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[4][7] The inhibition of NF-κB subsequently suppresses the transcription of numerous downstream inflammatory genes, including iNOS, Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][9]

Furthermore, spilanthol modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown it can suppress the phosphorylation of JNK and p38 kinases, which are crucial for the expression of inflammatory mediators.[9][10] This dual inhibition of NF-κB and MAPK pathways underscores its robust anti-inflammatory potential.[9][11]

References

- 1. Spilanthol - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 4. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Affinin from Acmella oleracea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acmella oleracea (L.) R.K. Jansen, a member of the Asteraceae family, is a tropical herb recognized globally for its diverse applications in traditional medicine, cuisine, and modern cosmetics.[1][2][3] Commonly known as the "toothache plant" or "jambú," its most notable characteristic is the pungent, tingling, and numbing sensation produced upon consumption, which is attributed to its primary bioactive constituent: affinin, more commonly known as spilanthol.[2][4][5]

Spilanthol is a potent N-alkylamide—specifically (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide—responsible for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, insecticidal, and antimicrobial effects.[5][6] Its ability to inhibit facial muscle contractions has also led to its use as a "natural Botox" in anti-wrinkle and anti-aging cosmetic formulations.[6][7] Given the significant commercial and scientific interest, efficient and scalable methods for its extraction and purification are of paramount importance. This technical guide provides an in-depth overview of the natural distribution of spilanthol in Acmella oleracea and details the key methodologies for its isolation and purification.

Natural Sources and Distribution of Affinin (Spilanthol)

Affinin is present in various parts of the Acmella oleracea plant, including the leaves, stems, and roots. However, its concentration is highest in the characteristic discoid flower heads.[1][8] The accumulation of spilanthol can be influenced by cultivation conditions, such as soil type and fertilization methods, as well as the geographic origin of the plant.[8] The aerial parts of the plant are typically harvested for commercial extraction.[6][7]

Quantitative analyses have confirmed the variable distribution of spilanthol. While specific concentrations can vary significantly, studies consistently report the flower heads as the most abundant source.

Table 1: Distribution and Concentration of Affinin (Spilanthol) in Acmella oleracea

| Plant Part | Concentration (per dry weight) | Method of Quantification | Reference |

|---|---|---|---|

| Leaves (in vivo plants) | 2704 µg/g | HPLC-UV | [9] |

| Leaves (in vitro plants) | 3294 µg/g | HPLC-UV | [9] |

| Flower Heads | Highest concentration reported | General Observation | [1] |

| Aerial Parts (unspecified) | High content reported | NMR, HPLC-MS/MS |[6][7] |

Isolation and Purification Methodologies

The isolation of spilanthol from A. oleracea is a multi-step process involving an initial extraction from the plant matrix, followed by one or more purification stages to achieve the desired purity.

Extraction Techniques

The lipophilic nature of spilanthol allows for its extraction using a range of organic solvents and techniques, from traditional methods to modern, "green" alternatives.

-

Conventional Solvent Extraction : Maceration and Soxhlet extraction using solvents like ethanol, methanol, or hexane are widely employed.[9][10] Methanol maceration, for instance, has been effectively used to generate crude extracts for further purification.[11]

-

Assisted Extraction : To improve efficiency, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical CO2 extraction are utilized.[9][10] Supercritical fluid extraction is particularly noted for its ability to yield clean extracts by manipulating temperature and pressure.[9]

-

Green Extraction : In line with sustainable chemistry principles, Natural Deep Eutectic Solvents (NADES) have emerged as effective green alternatives to volatile organic solvents.[10][12] A combination of choline chloride and 1,2-propanediol has demonstrated extraction yields comparable to that of ethanol.[13]

Table 2: Comparison of Selected Extraction Methods for Affinin from A. oleracea

| Extraction Method | Solvent System | Key Conditions | Resulting Yield/Concentration | Reference(s) |

|---|---|---|---|---|

| Maceration | Methanol | Room temperature, 30 days | High yield in crude extract | [11] |

| Ultrasonication | Ethanol:Hexane (3:7, v/v) | 50 °C, 30 min | Effective for initial extraction | [9] |

| Supercritical Fluid Extraction | CO₂ with ethanol/water co-solvents | Varied pressure/temperature | Selective extraction achieved | [9] |

| NADES Extraction | Choline Chloride:1,2-Propanediol (1:2) + 20% water | 50 °C, 60 min | 244.58 µg/mL | [13] |

| Reference Extraction | Ethanol | 50 °C, 60 min | 245.93 µg/mL |[13] |

Purification Techniques

Crude extracts of A. oleracea contain a complex mixture of compounds, including other N-alkylamides, chlorophyll, lipids, and phenolics.[14] Achieving high-purity spilanthol requires robust purification strategies.

-

Liquid-Liquid Partitioning : A fundamental step to separate compounds based on their differential solubility in immiscible solvents. An extract solubilized in a methanol/water mixture can be partitioned against hexane and dichloromethane to enrich the spilanthol content, with dichloromethane fractions yielding purities approaching 100%.[11]

-

Chromatography : Various chromatographic methods are central to purification.

-

Thin-Layer Chromatography (TLC) : Used for both analytical monitoring and preparative scale purification, often with a mobile phase like hexane:ethyl acetate (2:1, v/v).[9]

-

Column Chromatography : Employs stationary phases like silica gel or Sephadex LH-20 for fractionation.[9]

-

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative scale HPLC on C18 columns are used for final polishing and isolation.[9]

-

Centrifugal Partition Chromatography (CPC) : A liquid-liquid chromatography technique that has been successfully used to purify spilanthol.[9][15]

-

-

Solid-Phase Extraction (SPE) : A simple and green method for purifying spilanthol from both ethanolic and NADES extracts. Using a C18 stationary phase and eluting with aqueous ethanol solutions (e.g., 52% ethanol) can effectively remove polar impurities and yield spilanthol with purities exceeding 90%.[10]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of spilanthol, combining common and effective techniques described in the literature.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methodologies involving solvent extraction followed by fractionation.[11]

-

Preparation of Plant Material : Air-dry the flower heads of Acmella oleracea in the shade. Once fully dried, grind the material into a coarse powder using a mechanical grinder.

-

Maceration : Submerge 100 g of the powdered plant material in 1 L of 99.8% methanol in a sealed container. Allow the mixture to macerate for 30 days at room temperature with occasional agitation.

-

Filtration and Concentration : After the maceration period, filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.

-

Solubilization : Dissolve the crude extract residue in a methanol/water solution (8:2, v/v).

-

Liquid-Liquid Partitioning :

-

Transfer the solution to a separatory funnel and perform successive extractions with n-hexane. Combine the hexane fractions.

-

Subsequently, perform successive extractions on the remaining aqueous layer with dichloromethane. Combine the dichloromethane fractions.

-

The dichloromethane fraction will be highly enriched with spilanthol (purity can approach 100%).[11]

-

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This green purification protocol is adapted from a method developed for purifying spilanthol from ethanolic extracts.[10]

-

Column Preparation : Use a C18 SPE column. Activate the column by passing 150 mL of ethanol, followed by equilibration with 150 mL of 52% aqueous ethanol (v/v).

-

Sample Loading : Dissolve a pre-cleaned ethanolic extract (e.g., the dichloromethane fraction from Protocol 1, after solvent exchange) in 52% ethanol and load it onto the equilibrated SPE column.

-

Fractionation : Elute the column with 52% aqueous ethanol (v/v), collecting 10 mL fractions sequentially.

-

Analysis and Pooling : Analyze each fraction for spilanthol content and purity using HPLC-DAD. Pool the fractions with the highest purity.

-

Final Purification Step : For all pooled samples, purity can be further increased by removing any non-soluble substances from the organic solutions.[10] This method can yield individual fractions with purity as high as 94.15%.[10]

Workflows and Biosynthetic Pathways

Visualizing the experimental and biological processes provides a clear framework for understanding the isolation and origin of affinin.

Caption: General experimental workflow for the isolation and purification of affinin.

N-alkylamides like spilanthol are fatty acid amides. Their biosynthesis involves the condensation of a fatty acid chain with a decarboxylated amino acid, forming the characteristic amide bond.[8]

Caption: Generalized biosynthetic pathway for N-alkylamides like affinin (spilanthol).

Characterization and Quantification

Once isolated, the identity and purity of spilanthol must be confirmed. A combination of analytical techniques is typically employed:

-

HPLC with UV/DAD detection : The most common method for quantification, typically detecting spilanthol at a wavelength of 237 nm.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive and specific method used for confirmation of identity and for precise quantification, especially at low concentrations (LOQ ≈ 1 ng/mL).[6][7]

-

Nuclear Magnetic Resonance (NMR) : 1H-NMR spectroscopy is used for structural elucidation and can also serve as a primary method for quantification without the need for a reference standard.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Also used to identify spilanthol, particularly in fractions from less polar solvents like hexane and dichloromethane.[11]

References

- 1. mecklenburghsquaregarden.org.uk [mecklenburghsquaregarden.org.uk]

- 2. doc-developpement-durable.org [doc-developpement-durable.org]

- 3. Acmella_oleracea [chemeurope.com]

- 4. Acmella oleracea L. [ASTERACEAE] - Department of Pharmacy [mn.uio.no]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sciencevision.org [sciencevision.org]

- 15. proceedings.science [proceedings.science]

An In-depth Technical Guide to the Physicochemical Properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol, is a bioactive fatty acid amide found in various plants, most notably Acmella oleracea.[1] It is the compound primarily responsible for the characteristic tingling, numbing, and pungent sensation of the plant, which has led to its traditional use as a local anesthetic.[2] Spilanthol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, vasorelaxant, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of spilanthol, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of spilanthol is presented in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₃NO | [2][5] |

| Molecular Weight | 221.34 g/mol | [2][5] |

| CAS Number | 25394-57-4 | [2] |

| Appearance | Colorless to yellowish-brown clear liquid to solid | [6] |

| Melting Point | 23 °C | [4] |

| Boiling Point | 160-165 °C at 0.3-0.5 mmHg | [4] |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Lipophilicity

| Property | Value | Reference |

| Water Solubility | 13.32 mg/L at 25 °C (Estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol, n-hexane, ethanol, methanol, dichloromethane, petroleum ether, and ethyl acetate.[7][8] | |

| logP (Octanol-Water Partition Coefficient) | 3.284 (Estimated) | [6] |

| XLogP3 | 3.6 | [9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. Below are protocols for melting point determination, solubility assessment, lipophilicity measurement via RP-HPLC, and spectroscopic analysis.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which spilanthol transitions from a solid to a liquid state.

Materials:

-

Spilanthol sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Thermometer

-

Spatula

-

Porous plate

Procedure:

-

Place a small amount of the spilanthol sample on a clean, dry porous plate.

-

Use a spatula to crush the sample into a fine powder.

-

Introduce the powdered sample into the open end of a capillary tube.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10][11][12]

-

Repeat the measurement with a fresh sample and a new capillary tube to ensure accuracy.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of spilanthol in various solvents.

Materials:

-

Spilanthol sample

-

A selection of solvents (e.g., water, ethanol, methanol, n-hexane, dichloromethane)

-

Vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC system for quantitative analysis

Procedure: Qualitative Assessment:

-

Add a small, known amount of spilanthol (e.g., 1-2 mg) to a vial containing 1 mL of the test solvent.

-

Cap the vial and vortex for 30 seconds.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

Quantitative Assessment (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of spilanthol to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and determine the concentration of spilanthol using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[7][8][13]

Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To estimate the octanol-water partition coefficient (logP) of spilanthol using RP-HPLC. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[14][15]

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile and water

-

Spilanthol sample

-

A series of standard compounds with known logP values

-

Methanol or another suitable solvent for sample preparation

Procedure:

-

Preparation of Standards and Sample: Prepare stock solutions of spilanthol and the standard compounds in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Data Acquisition: Inject the standard solutions and the spilanthol solution into the HPLC system and record the retention times (t_R).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time (retention time of an unretained compound).

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. A linear regression analysis will yield a calibration equation.

-

Determination of logP for Spilanthol: Using the retention time of spilanthol, calculate its log k' and then use the calibration equation to determine its logP value.[14][18]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of spilanthol.[17][19][20] Spectra are typically recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of spilanthol.[21][22][23] The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺. Analysis of the fragmentation pattern can provide further structural information.[22]

Signaling Pathways and Biological Activities

Spilanthol exerts its biological effects through modulation of various signaling pathways. Understanding these mechanisms is critical for its development as a therapeutic agent.

Vasodilation Signaling Pathway

Spilanthol induces vasodilation through multiple pathways, including the activation of gasotransmitters (NO, H₂S, CO) and the prostacyclin signaling pathway.[1] It is suggested to act on endothelial non-CB1/non-CB2 cannabinoid receptors and TRP channels.[1][24]

Caption: Proposed signaling pathways for spilanthol-induced vasodilation.

Anti-inflammatory Signaling Pathway

Spilanthol exhibits anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways.[3][9] This leads to a reduction in the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[2][3][4]

Caption: Spilanthol's anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Metabolic Regulation via AMPK Signaling

Spilanthol has been shown to regulate lipid metabolism by activating AMP-activated protein kinase (AMPK), which in turn suppresses lipogenesis.[25]

Caption: Spilanthol's role in metabolic regulation through the AMPK pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (spilanthol), along with standardized experimental protocols for their determination. The visualization of its key signaling pathways offers insights into its mechanisms of action, highlighting its potential for further research and development in the pharmaceutical and nutraceutical industries. The provided data and methodologies serve as a valuable resource for scientists and professionals engaged in the study and application of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Spilanthol - Wikipedia [en.wikipedia.org]

- 3. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. spilanthol [flavscents.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. davjalandhar.com [davjalandhar.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen [ouci.dntb.gov.ua]

- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Endothelial TRP channels and cannabinoid receptors are involved in affinin-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Stereochemistry and Isomeric Forms of Spilanthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spilanthol, a bioactive N-alkylamide primarily isolated from Acmella oleracea, is renowned for its diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. The stereochemistry of spilanthol, particularly the geometry of its three double bonds, plays a crucial role in its biological efficacy. This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of spilanthol, presenting a compilation of quantitative data on their biological activities, detailed experimental protocols for their separation and characterization, and visual representations of the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Spilanthol, with the IUPAC name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the most abundant and biologically active isomer found in nature[1][2][3]. Its characteristic tingling and numbing sensation has led to the traditional use of Acmella oleracea (toothache plant) for oral analgesia[3]. Beyond its local anesthetic effects, spilanthol exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug discovery and development[3].

The presence of three double bonds in the decatrienamide chain gives rise to several geometric isomers. While the (2E,6Z,8E)-isomer is the most studied, other isomers, such as the all-E form, have been synthesized and are known to exist in synthetic mixtures[1]. Understanding the stereochemistry of spilanthol and the biological activities of its various isomers is critical for the targeted development of novel therapeutics and other bioactive products.

Stereochemistry and Isomeric Forms of Spilanthol

The chemical structure of spilanthol is characterized by a ten-carbon fatty acid chain with three double bonds, connected to an isobutyl amine via an amide linkage. The geometry of these double bonds dictates the isomeric form of the molecule.

-

Natural Spilanthol ((2E,6Z,8E)-isomer): This is the most common and biologically active isomer found in plant extracts. Its structure has been confirmed through various spectroscopic techniques and total synthesis[1].

-

All-E-Spilanthol ((2E,6E,8E)-isomer): This isomer has been synthesized and is often present as a byproduct in synthetic preparations of spilanthol[1].

-

Other Geometric Isomers: Other isomers, such as those with (Z)-configurations at the 2nd and 8th positions, are also possible and have been identified in synthetic mixtures. For instance, one synthetic route was reported to yield a mixture containing 78% of the desired (2E,6Z,8E)-isomer, 18% of the all-E isomer, and 4% of the (2E,6Z,8Z)-isomer[1].

The specific stereochemistry of spilanthol is crucial for its biological activity. The comparison of the melting point, infrared spectra, and biological activity of the synthesized (2E,6Z,8E)-trienamide with the natural product confirmed this to be the correct and most active stereochemistry[1].

Biological Activities of Spilanthol Isomers

While extensive research has been conducted on the biological activities of naturally occurring spilanthol ((2E,6Z,8E)-isomer), there is limited publicly available quantitative data directly comparing the potency of its different geometric isomers. The following tables summarize the available quantitative data for the primary isomer.

Table 1: Insecticidal Activity of (2E,6Z,8E)-Spilanthol

| Target Organism | Bioassay | Potency (LC₅₀) | Reference |

| Plutella xylostella (Diamondback Moth) | Larval toxicity | 1.49 g/L | [2] |

Table 2: Analgesic Activity of (2E,6Z,8E)-Spilanthol

| Animal Model | Bioassay | Potency (ED₅₀) | Reference |

| Mice | Acetic acid-induced writhing | 6.98 mg/kg (oral) | [1] |

Table 3: Anti-inflammatory Activity of (2E,6Z,8E)-Spilanthol

| Cell Line | Assay | Potency (IC₅₀) | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Not explicitly stated, but significant inhibition observed at 90 µM and 180 µM. | [4] |

Note: The lack of comparative data for other isomers highlights a significant gap in the current understanding of spilanthol's structure-activity relationship and presents an opportunity for future research.

Experimental Protocols

Isolation and Separation of Spilanthol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation of spilanthol isomers from a plant extract. Optimization of the mobile phase and gradient may be required depending on the specific isomeric mixture.

Objective: To separate geometric isomers of spilanthol from a crude plant extract.

Materials:

-

Crude spilanthol extract (e.g., ethanolic extract of Acmella oleracea flowers)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. An example of a starting condition is a mixture of 93:7 (v/v) acetonitrile:water[5]. The gradient can be optimized to achieve better separation of isomers.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 228.5 nm, which is the maximum UV absorption for spilanthol[1].

-

Injection Volume: 10-20 µL.

-

-

Isomer Collection: Collect the fractions corresponding to the different peaks eluting from the column. The elution order of the isomers will depend on their polarity, with less polar isomers generally eluting earlier in a reversed-phase system.

-

Concentration: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated isomers.

Characterization of Spilanthol Isomers

NMR is a powerful tool for elucidating the stereochemistry of spilanthol isomers. The coupling constants (J values) of the olefinic protons are particularly informative for determining the E or Z configuration of the double bonds.

Objective: To determine the geometric configuration of the double bonds in isolated spilanthol isomers.

Materials:

-

Isolated spilanthol isomer

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer (¹H and ¹³C capabilities)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the isolated isomer in approximately 0.5 mL of CDCl₃.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Analyze the chemical shifts and coupling constants of the olefinic protons. For a trans (E) double bond, the coupling constant between the vicinal protons is typically in the range of 12-18 Hz. For a cis (Z) double bond, the coupling constant is usually in the range of 6-12 Hz.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Analyze the chemical shifts of the olefinic carbons. The chemical shifts can also provide clues about the stereochemistry of the double bonds.

-

-

2D NMR Analysis: Techniques such as COSY, HSQC, and HMBC can be used to confirm the proton and carbon assignments and further elucidate the structure.

GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers, which aids in their identification.

Objective: To confirm the molecular weight and analyze the fragmentation pattern of spilanthol isomers.

Materials:

-

Isolated spilanthol isomer

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the isolated isomer in a volatile organic solvent (e.g., ethanol or hexane).

-

GC-MS Conditions:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Column and Temperature Program: Use a non-polar capillary column. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis:

-

Determine the retention time of the isomer.

-

Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The fragmentation pattern can provide structural information, although it may not always be sufficient to differentiate between geometric isomers without reference standards.

-

Signaling Pathways

The anti-inflammatory activity of spilanthol is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression. Spilanthol has been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by Spilanthol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Spilanthol has been demonstrated to suppress the phosphorylation of key MAPK proteins.

Caption: Inhibition of the MAPK signaling pathway by Spilanthol.

Conclusion

Spilanthol is a multifaceted bioactive compound with significant therapeutic potential. Its stereochemistry, particularly the (2E,6Z,8E)-configuration, is integral to its potent biological activities. This technical guide has provided a comprehensive overview of the isomeric forms of spilanthol, a summary of the available quantitative data on their bioactivities, detailed experimental protocols for their analysis, and a visual representation of their mechanism of action. While the data on the primary isomer is substantial, further research is warranted to elucidate the specific biological activities of the other geometric isomers. A deeper understanding of the structure-activity relationships of spilanthol isomers will undoubtedly pave the way for the development of more potent and selective therapeutic agents and other valuable products.

References

- 1. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. WO2018018113A1 - Method for producing spilanthol and analogues, thus produced spilanthol and analogues - Google Patents [patents.google.com]

- 5. aablocks.com [aablocks.com]

Unraveling the Molecular Architecture of N-Alkylamides in Spilanthes: A Technical Guide to their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylamides (NAAs) from Spilanthes species, most notably spilanthol, are a class of bioactive secondary metabolites renowned for their pungent taste and diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds, offering a comprehensive resource for researchers and professionals in drug development and natural product chemistry. The biosynthesis of N-alkylamides is a multi-step process involving the convergence of fatty acid and amino acid metabolism. This document will detail the proposed pathway, present quantitative data on NAA accumulation, outline key experimental protocols for their study, and provide visual representations of the core biochemical processes.

The Biosynthetic Pathway of N-Alkylamides: A Deduced Route

The biosynthesis of N-alkylamides in Spilanthes is believed to proceed through the condensation of a fatty acid moiety with an amine group derived from a decarboxylated amino acid. While the complete enzymatic machinery has not been fully elucidated in Spilanthes, a putative pathway can be constructed based on known biochemical reactions in plants.[1]

The pathway can be broadly divided into two main branches:

-

The Fatty Acid Arm: This branch involves the synthesis and modification of unsaturated fatty acids, which form the backbone of the N-alkylamide structure.

-

The Amine Arm: This branch focuses on the generation of the amine moiety, typically through the decarboxylation of an amino acid.

The final step involves the joining of these two precursors, a reaction likely catalyzed by an N-acyltransferase.

I. The Fatty Acid Arm: Formation of the Acyl Moiety

The acyl chain of Spilanthes N-alkylamides is derived from common unsaturated fatty acid precursors such as oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3).[2][3][4][5] These fatty acids are synthesized in the plastids and endoplasmic reticulum through a series of enzymatic steps.

Key Enzymatic Steps:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0), from acetyl-CoA by the fatty acid synthase (FAS) complex.[6][7]

-

Desaturation: Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to produce oleoyl-ACP (18:1).[2][8]

-

Further Desaturation: Subsequent desaturation steps are catalyzed by fatty acid desaturases (FADs) , such as FAD2 and FAD3, which introduce additional double bonds to create linoleic acid (18:2) and α-linolenic acid (18:3), respectively.[2][8][9][10] These enzymes are often located in the endoplasmic reticulum.[4][5]

-

Chain Modification: The C18 fatty acids can undergo further modifications, including chain shortening or elongation, and the introduction of triple bonds (acetylenic groups) by specialized enzymes like acetylenases, which are divergent forms of FAD2.[11][12]

The following diagram illustrates the proposed pathway for the formation of the unsaturated fatty acid precursors.

II. The Amine Arm: Generation of the Amine Moiety

The amine component of N-alkylamides is thought to originate from the decarboxylation of amino acids.[1] For instance, the common isobutylamide moiety found in many Spilanthes NAAs is likely derived from valine.

Key Enzymatic Steps:

-

Amino Acid Decarboxylation: An aromatic L-amino acid decarboxylase (AADC) or a similar decarboxylase enzyme catalyzes the removal of the carboxyl group from an amino acid (e.g., valine, leucine, phenylalanine) to produce the corresponding amine (e.g., isobutylamine).[13][14][15] These enzymes typically require pyridoxal-5'-phosphate (PLP) as a cofactor.

The diagram below depicts the general reaction for the formation of the amine precursor.

III. The Final Condensation Step

The final step in the biosynthesis of N-alkylamides is the condensation of the activated fatty acid (as an acyl-CoA or other activated derivative) with the amine. This reaction is likely catalyzed by an N-acyltransferase .[16]

Key Enzymatic Step:

-

N-Acylation: An N-acyltransferase facilitates the formation of an amide bond between the acyl-CoA and the amine, releasing Coenzyme A. While specific N-acyltransferases for NAA biosynthesis in Spilanthes have not been characterized, enzymes of the BAHD acyltransferase superfamily are known to catalyze similar reactions in other plants.[17]

The following diagram illustrates the final condensation reaction.

Quantitative Data on N-Alkylamide Content

The concentration of N-alkylamides, particularly spilanthol, varies significantly depending on the Spilanthes species, the plant part, and the developmental stage. The flower heads generally contain the highest concentration of these compounds.

| Plant Material | N-Alkylamide | Concentration | Reference |

| Spilanthes acmella Flower Heads | Spilanthol | 88.8% of total N-alkylamides | [18] |

| Spilanthes acmella Flower Heads | Spilanthol | 4.84% (in bud capitulum stage) | [1] |

| Spilanthes acmella Roots | Spilanthol | 1.39% (in two-month-old plants) | [1] |

| Spilanthes acmella Shoots | Spilanthol | 1.25% (in one and two-month-old plants) | [1] |

| Spilanthes acmella Leaves | Spilanthol | 0.61% (in young stage) | [1] |

| Spilanthes acmella Hairy Roots | Spilanthol | 0.134% | [19] |

Experimental Protocols

I. Extraction of N-Alkylamides from Spilanthes

Objective: To extract N-alkylamides from Spilanthes acmella plant material for qualitative and quantitative analysis.

Materials:

-

Fresh or dried Spilanthes acmella plant material (e.g., flower heads)

-

Ethanol (≥75%)[20]

-

Grinder or mortar and pestle

-

Beakers and flasks

-

Shaker or sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

Protocol:

-

Grind the plant material to a fine powder.

-

Suspend the powdered material in ethanol (e.g., 1:10 w/v).

-

Agitate the mixture using a shaker or sonicator for a specified period (e.g., 1-2 hours) at room temperature.

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

Store the crude extract at -20°C for further analysis.[20]

II. Quantification of Spilanthol by HPLC-ESI-MS

Objective: To quantify the concentration of spilanthol in a Spilanthes extract using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[18][20][21][22]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: An ESI-MS system operated in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of spilanthol.

Protocol:

-

Prepare a stock solution of purified spilanthol of known concentration.

-

Create a series of standard solutions by diluting the stock solution to generate a calibration curve.

-

Dilute the crude Spilanthes extract to a concentration within the linear range of the calibration curve.

-

Inject the standard solutions and the diluted extract into the HPLC-ESI-MS system.

-

Integrate the peak area of spilanthol in both the standards and the sample.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of spilanthol in the sample by interpolating its peak area on the calibration curve.

III. Induction of Hairy Root Cultures of Spilanthes acmella

Objective: To establish hairy root cultures of Spilanthes acmella for the in vitro production of N-alkylamides.[19][23][24][25][26]

Materials:

-

Spilanthes acmella explants (e.g., leaf discs, nodal segments)

-

Agrobacterium rhizogenes strain (e.g., ATCC 15834)

-

MS (Murashige and Skoog) basal medium

-

Sucrose

-

Cefotaxime

-

Petri dishes

-

Sterile water

Protocol:

-

Culture Agrobacterium rhizogenes in a suitable liquid medium overnight.

-

Sterilize the Spilanthes acmella explants.

-

Wound the explants and inoculate them with the Agrobacterium suspension for 30 minutes.

-

Blot the explants dry on sterile filter paper.

-

Co-cultivate the explants on hormone-free MS medium in the dark for 2-3 days.

-

Transfer the explants to fresh MS medium containing cefotaxime (to eliminate the bacteria) and incubate under a light/dark cycle.

-

Observe for the emergence of hairy roots from the wound sites.

-

Excise the hairy roots and subculture them on fresh hormone-free MS medium.

The following diagram illustrates a general workflow for the analysis of N-alkylamides from Spilanthes.

Conclusion and Future Directions

The biosynthesis of N-alkylamides in Spilanthes species is a fascinating example of the interplay between primary and secondary metabolism in plants. While a putative pathway has been deduced, significant research is still required to fully characterize the enzymes involved and their regulation. The identification and characterization of the specific fatty acid desaturases, amino acid decarboxylases, and N-acyltransferases from Spilanthes will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of these valuable pharmacologically active compounds, for instance, through metabolic engineering in microbial or plant-based systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the rich biochemistry of Spilanthes and to unlock the full potential of its unique N-alkylamides.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 3. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 9. Fatty Acid Desaturases [flipper.diff.org]

- 10. iubmb.org [iubmb.org]

- 11. Diversity of Δ12 Fatty Acid Desaturases in Santalaceae and Their Role in Production of Seed Oil Acetylenic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aromatic amino acid decarboxylase is involved in volatile phenylacetaldehyde production in loquat (Eriobotrya japonica) flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. afjbs.com [afjbs.com]

- 20. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. An Efficient Method for the Genetic Transformation of Acmella oleracea L. (Spilanthes acmella Linn.) with Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. plantcelltechnology.com [plantcelltechnology.com]

- 26. Frontiers | Hairy Root Cultures—A Versatile Tool With Multiple Applications [frontiersin.org]

Toxicological Profile of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive fatty acid amide predominantly isolated from Acmella oleracea and Heliopsis longipes. Renowned for its traditional use as a local anesthetic and analgesic, spilanthol is now under scientific scrutiny for a range of pharmacological applications, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of spilanthol, consolidating data on acute and chronic toxicity, cytotoxicity, genotoxicity, and reproductive effects. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways are illustrated to support further research and development.

Chemical and Physical Properties

This compound is the preferred IUPAC name for this compound.[1][2] It is also widely known by its synonyms, Spilanthol and Affinin.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 25394-57-4 | [1][2] |

| Molecular Formula | C₁₄H₂₃NO | [4][5] |

| Molecular Weight | 221.34 g/mol | [4][5] |

| Appearance | Clear, colorless to yellowish-brown oil or semi-solid | [6] |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

Toxicological Data

The toxicological data for spilanthol is summarized in the following tables, covering acute toxicity, cytotoxicity, and genotoxicity.

Table 2.1: Acute Toxicity

| Test | Species | Route | Value | Remarks | Reference(s) |

| LD₅₀ | Mouse | Oral | 4378 mg/kg | Behavioral effects such as tremor and altered sleep time were observed. | [7] |

| LD₅₀ | ICR Mouse | Not Specified | 113 mg/kg | Significantly higher than the doses required for antinociception. | [8] |

| LD₅₀ | Zebrafish (Danio rerio) | Oral (for hydroethanolic extract) | 148.42 mg/kg | Spilanthol is the main component of the extract. | [8] |

| LC₅₀ | Zebrafish (Danio rerio) | Immersion (for hydroethanolic extract) | 320 µg/L | Spilanthol is the main component of the extract. | [8] |

| Dermal Toxicity | Not Determined | - | - | - | [7] |

| Inhalation Toxicity | Not Determined | - | - | - | [7] |

Table 2.2: Cytotoxicity

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference(s) |

| HEK293 (Human Embryonic Kidney) | MTT | 260 | [1][9] |

| NHF-A12 (Normal Human Fibroblast) | Not Specified | 166.0 | [9] |

| MDA-MB-231 (Human Breast Cancer) | Not Specified | 526.2 | [9] |

| Human Gastric Cancer Cells | MTT | Cytotoxic effect observed | [7][10][11] |

Table 2.3: Genotoxicity

| Test | System | Strains | Concentration | Result | Reference(s) |

| Ames Test | Salmonella typhimurium (with and without S9 activation) | TA98, TA100, TA102 | 12.5, 25, 50 µ g/plate | Not Mutagenic | [3][5][6] |

| Antimutagenicity | Salmonella typhimurium | TA98, TA102 | 25, 50 µ g/plate | Showed antimutagenic effects against 2-aminoanthracene and norfloxacin. | [3][5] |

Summary of Other Toxicological Endpoints

-

Chronic Toxicity: A 60-day study in male Wistar rats administered a hydroethanolic extract of Acmella oleracea (containing 97.7% spilanthol) orally at 100 mg/kg showed no signs of toxicity or significant histopathological changes.[12]

-

Reproductive and Developmental Toxicity: In a study on zebrafish, oral administration of spilanthol (3 mg/kg) to both male and female fish resulted in the interruption of spawning and a reduction in mature germ cells.[13] Treatment of the parent generation with spilanthol led to embryo lethality but did not show teratogenic effects.[13]

-

Dermal Toxicity and Sensitization: While formal dermal toxicity studies are lacking, spilanthol is known to permeate the skin.[10][13] In a study on mice with DNCB-induced atopic dermatitis, topical application of spilanthol (5 mg/kg and 10 mg/kg) ameliorated allergic inflammation and did not show signs of liver or kidney toxicity.[1]

-

In Silico Toxicology Predictions: An in silico analysis predicted that some metabolites of spilanthol might have mutagenic potential. One predicted metabolite, M35, was suggested to be potentially nephrotoxic and carcinogenic to the kidneys in male mice. It is important to note that these are computational predictions and require experimental validation.

Signaling Pathways and Mechanism of Action

Spilanthol's biological effects, which are intertwined with its toxicological profile at higher concentrations, are mediated through various signaling pathways. It is known to interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, and cannabinoid receptors (CB1), which are involved in its analgesic and antinociceptive properties.[2] Furthermore, spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Caption: Spilanthol's interaction with inflammatory and nociceptive pathways.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is synthesized from methodologies described for testing the mutagenicity of affinin (spilanthol).[3][5][6]

Objective: To assess the potential of this compound to induce gene mutations in Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102).

-

This compound (Spilanthol).

-

S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation.

-

Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).

-

Vogel-Bonner minimal glucose agar plates.

-

Positive and negative controls.

Procedure:

-

Preparation of Test Substance: Prepare a stock solution of spilanthol in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations (e.g., 12.5, 25, 50 µ g/plate ).

-

Incubation: In a test tube, add 0.1 mL of an overnight culture of the appropriate S. typhimurium strain, 0.1 mL of the test substance dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

-

Plating: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. Then, add 2 mL of molten top agar (at 45°C) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubation of Plates: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (His⁺) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

MTT Cytotoxicity Assay

This protocol is based on the methodology used to determine the cytotoxicity of spilanthol on HEK293 cells.[1]

Objective: To determine the in vitro cytotoxicity of this compound by assessing its effect on cell viability.

Materials:

-

Human cell line (e.g., HEK293).

-

Complete cell culture medium.

-

This compound (Spilanthol).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of spilanthol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of spilanthol. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) in a CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spilanthes acmella, 90131-24-1 [thegoodscentscompany.com]

- 3. usbio.net [usbio.net]

- 4. Spilanthol | C14H23NO | CID 5353001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Spilanthol | 25394-57-4 [smolecule.com]

- 6. spilanthol, 25394-57-4 [thegoodscentscompany.com]

- 7. Acute Toxicity of the Hydroethanolic Extract of the Flowers of Acmella oleracea L. in Zebrafish (Danio rerio): Behavioral and Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spilanthol - Wikipedia [en.wikipedia.org]

- 10. Spilanthol - Pharos [pharos.habitablefuture.org]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Spilanthol: A Technical Guide to its Historical Context, Discovery, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol, a bioactive N-alkylamide, is the principal pungent and anesthetic compound found in Acmella oleracea (L.) R.K.Jansen, a plant with a rich history of use in traditional medicine across the globe.[1] Commonly known as the "toothache plant," its flowers and leaves have been utilized for centuries to alleviate oral pain and inflammation. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and research of Spilanthol, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the compound's journey from a traditional remedy to a molecule of significant pharmacological interest, summarizing key quantitative data, outlining experimental protocols, and visualizing its molecular interactions.

Historical Context and Discovery

The use of Acmella oleracea predates the scientific identification of its active compound, Spilanthol.

Timeline of Discovery and Key Research Milestones

-

Traditional Use: For centuries, indigenous populations in the Amazon and other tropical regions have chewed the flowers and leaves of Acmella oleracea to relieve toothaches, gum infections, and throat pain.[2][] The plant was also used traditionally as an antiseptic, for treating snakebites, rheumatism, and malaria.[2][4]

-

1791: The earliest documented cultivation of Acmella oleracea is recorded in St. Vincent in the Caribbean.[2]

-

Early 1900s: The plant gains recognition in various cultures for its medicinal properties, including its use in Indian Ayurvedic medicine for dental hygiene and in Brazil as an antiseptic.[5]

-

1945: The first isolation of Spilanthol from the flower heads of Spilanthes acmella (a former botanical name for Acmella oleracea) is reported by Gokhale and Bhide. This marks the beginning of scientific inquiry into the plant's active principle.

-

Mid-20th Century onwards: Research begins to elucidate the pharmacological properties of Spilanthol, confirming its analgesic and anti-inflammatory effects in preclinical studies.

-

Late 20th and Early 21st Century: Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to quantify Spilanthol in plant extracts and study its pharmacokinetics. Research expands to investigate its mechanisms of action, revealing its interaction with various cellular targets, including ion channels and inflammatory pathways.

-

Present Day: Spilanthol continues to be an active area of research for its potential therapeutic applications in pain management, inflammation, and beyond.[1][5]

Quantitative Bioactivity and Toxicological Data

The following tables summarize the key quantitative data reported for Spilanthol across various biological assays.

Table 1: Anti-inflammatory and Analgesic Activity of Spilanthol

| Assay Type | Model | Parameter | Value | Reference |

| Analgesic | Acetic acid-induced writhing (mice) | ED50 | 6.98 mg/kg (oral) | [6] |

| Anti-inflammatory | Phorbol myristate acetate-induced ear edema (mice) | ED50 | 1.3 mg/ear | [6] |

| COX-2 Inhibition | In silico molecular docking | Inhibition Constant (Ki) | 3.21 µM | [7] |

| Cytotoxicity | HEK293 cells | IC50 | 260 µg/mL | [4] |

Table 2: Insecticidal and Toxicological Data of Spilanthol

| Assay Type | Organism | Parameter | Value | Reference |

| Insecticidal | Plutella xylostella (larvae) | LC50 | 1.49 g/L | [6] |

| Acute Toxicity | Zebrafish (Danio rerio) | LD50 (oral) | 148.42 mg/kg | |

| Antimalarial | Plasmodium falciparum (PFB strain) | IC50 | 16.5 µg/mL | [6] |

| Antimalarial | Plasmodium falciparum (K1 strain, chloroquine-resistant) | IC50 | 5.8 µg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to Spilanthol research.

Protocol 1: Extraction and Isolation of Spilanthol from Acmella oleracea

This protocol describes a green chemistry approach for the extraction and purification of Spilanthol.[8]

1. Extraction:

-

Plant Material: Dried and ground aerial parts of Acmella oleracea.

-

Solvent: Supercritical carbon dioxide (scCO2).

-

Procedure:

-

Pack the ground plant material into an extraction vessel.

-

Perform supercritical fluid extraction (SFE) with scCO2 at a specified pressure and temperature (e.g., 200 bar, 40°C).

-

Collect the extract by depressurizing the scCO2.

-

2. Fractionation and Purification:

-

Technique: Solid-Phase Extraction (SPE) followed by Flash Chromatography.

-

SPE Protocol:

-

Activate a C18 SPE column with ethanol, followed by equilibration with water.[2]

-

Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Wash the column with water to remove polar impurities.

-

Elute Spilanthol-enriched fractions with a gradient of ethanol in water (e.g., starting with 52% ethanol).[2]

-

-

Flash Chromatography Protocol:

-

Subject the Spilanthol-enriched fractions to flash chromatography on a silica gel column.

-

Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the compounds.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure Spilanthol.

-

Combine the pure fractions and evaporate the solvent to obtain purified Spilanthol (purity can be assessed by HPLC and NMR).[8]

-

Protocol 2: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard method for evaluating peripheral analgesic activity.[9][10][11]

1. Animals:

-

Male Swiss albino mice (20-25 g).

2. Materials:

-

Spilanthol (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).[12]

-

Reference analgesic drug (e.g., Indomethacin, 10 mg/kg).[11]

-

Vehicle control (e.g., normal saline or 0.25% Na-CMC).[11]

3. Procedure:

-

Divide the mice into groups (n=8 per group): Vehicle control, reference drug, and test groups receiving different doses of Spilanthol.[11]

-

Administer the test compounds or vehicle orally (p.o.).

-

After a pre-treatment time (e.g., 30 or 60 minutes), administer the acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[11][12]

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[8]

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Spilanthol against the COX-2 enzyme.[13][14][15]

1. Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Spilanthol (dissolved in a suitable solvent, e.g., DMSO).

-

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

-

Detection reagent (e.g., a kit to measure prostaglandin E2 production).

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme in a 96-well plate.

-

Add different concentrations of Spilanthol or the positive control to the respective wells. Add the vehicle to the control wells.

-

Pre-incubate the plate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period to allow for the conversion of arachidonic acid to prostaglandins.

-

Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the percentage of COX-2 inhibition for each concentration of Spilanthol and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Spilanthol exerts its biological effects by modulating several key signaling pathways involved in inflammation and nociception.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Spilanthol has been shown to inhibit the activation of this pathway.

Caption: Spilanthol inhibits the NF-κB signaling pathway by preventing the activation of IKK.

This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[16]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins crucial for regulating inflammation. Spilanthol has been shown to suppress the phosphorylation of key MAPKs, including p38 and JNK, further contributing to its anti-inflammatory effects.

Interaction with TRPV1 and Cannabinoid Receptors

Spilanthol's anesthetic and analgesic properties are partly attributed to its interaction with transient receptor potential (TRP) channels and cannabinoid receptors.

-

TRPV1: The antihypertensive effect of Spilanthol has been shown to be blocked by a TRPV1 antagonist, suggesting that Spilanthol may act as a TRPV1 agonist.[12] The activation of TRPV1 channels on sensory neurons can lead to an initial sensation of pungency or tingling, followed by a period of desensitization, which contributes to its analgesic effect.

References

- 1. researchgate.net [researchgate.net]